molecular formula C13H14N4O3S B14407481 (Z)-(4-methylphenyl)-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium

(Z)-(4-methylphenyl)-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium

Cat. No.: B14407481
M. Wt: 306.34 g/mol
InChI Key: RAOFJKZIMQUBKK-MSUUIHNZSA-N
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Description

(Z)-(4-methylphenyl)-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydrazinylidene group, a sulfamoylphenyl group, and a methylphenyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(4-methylphenyl)-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium typically involves the condensation of sulfanilamide with substituted aromatic aldehydes, followed by reduction with sodium borohydride. The reaction conditions often include the use of ethanol as a solvent and room temperature to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve batch processes where the reactants are combined in large reactors under controlled conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(Z)-(4-methylphenyl)-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include various substituted hydrazones, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Z)-(4-methylphenyl)-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting various metabolic pathways. This inhibition can lead to reduced inflammation and potential anti-tumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-(4-methylphenyl)-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase enzymes sets it apart from other similar compounds, making it a valuable target for further research and development .

Properties

Molecular Formula

C13H14N4O3S

Molecular Weight

306.34 g/mol

IUPAC Name

(Z)-(4-methylphenyl)-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium

InChI

InChI=1S/C13H14N4O3S/c1-10-2-6-12(7-3-10)17(18)16-15-11-4-8-13(9-5-11)21(14,19)20/h2-9,15H,1H3,(H2,14,19,20)/b17-16-

InChI Key

RAOFJKZIMQUBKK-MSUUIHNZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/[N+](=N/NC2=CC=C(C=C2)S(=O)(=O)N)/[O-]

Canonical SMILES

CC1=CC=C(C=C1)[N+](=NNC2=CC=C(C=C2)S(=O)(=O)N)[O-]

Origin of Product

United States

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